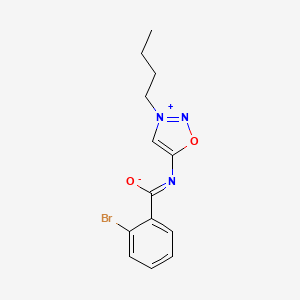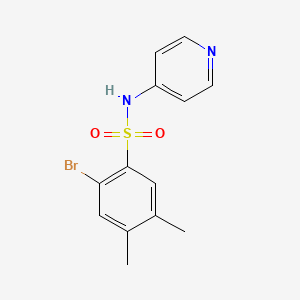![molecular formula C15H14Cl2N2O B13378710 2-[(2,4-Dichlorophenyl)diazenyl]-4-isopropylphenol](/img/structure/B13378710.png)
2-[(2,4-Dichlorophenyl)diazenyl]-4-isopropylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,4-Dichlorophenyl)diazenyl]-4-isopropylphenol is a synthetic organic compound with the molecular formula C15H14Cl2N2O. It is a type of azo compound, characterized by the presence of a diazenyl group (-N=N-) linked to two aromatic rings. This compound is known for its vibrant color and is often used in dyeing processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dichlorophenyl)diazenyl]-4-isopropylphenol typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,4-dichloroaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 4-isopropylphenol in an alkaline medium to yield the final azo compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2,4-Dichlorophenyl)diazenyl]-4-isopropylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium dithionite.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Corresponding amines.
Substitution: Halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(2,4-Dichlorophenyl)diazenyl]-4-isopropylphenol has diverse applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and inks.
Wirkmechanismus
The mechanism of action of 2-[(2,4-Dichlorophenyl)diazenyl]-4-isopropylphenol involves its interaction with cellular components. The compound can intercalate into DNA, disrupting replication and transcription processes. It also generates reactive oxygen species (ROS) that cause oxidative damage to cellular structures. These actions contribute to its antimicrobial and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(isopropyl)-2-[(E)-(4-chlorophenyl)diazenyl]phenol
- 4-(sec-butyl)-2-[(E)-(4-chlorophenyl)diazenyl]phenol
- 4-(sec-butyl)-2-[(E)-(2,4-dichlorophenyl)diazenyl]phenol
Uniqueness
Compared to similar compounds, 2-[(2,4-Dichlorophenyl)diazenyl]-4-isopropylphenol exhibits unique properties such as higher thermal stability and enhanced antimicrobial activity. Its specific structural configuration allows for better interaction with biological targets, making it more effective in certain applications .
Eigenschaften
Molekularformel |
C15H14Cl2N2O |
|---|---|
Molekulargewicht |
309.2 g/mol |
IUPAC-Name |
2-[(2,4-dichlorophenyl)diazenyl]-4-propan-2-ylphenol |
InChI |
InChI=1S/C15H14Cl2N2O/c1-9(2)10-3-6-15(20)14(7-10)19-18-13-5-4-11(16)8-12(13)17/h3-9,20H,1-2H3 |
InChI-Schlüssel |
HCESJNGOTBWFID-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C=C1)O)N=NC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(E)-(2-chlorophenyl)diazenyl]biphenyl-4-ol](/img/structure/B13378630.png)
![ethyl (5Z)-5-[(3-chloro-4-prop-2-ynoxyphenyl)methylidene]-2-[(4-methoxybenzoyl)amino]-4-oxothiophene-3-carboxylate](/img/structure/B13378644.png)

![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B13378668.png)
![(5Z)-5-[(5-iodofuran-2-yl)methylidene]-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B13378678.png)

![5-[(2-Hydroxy-5-nitrophenyl)hydrazinylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B13378685.png)
![(5Z)-2-(4-chloroanilino)-5-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B13378687.png)
![ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[[3,5-dichloro-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B13378692.png)

![(5Z)-5-[(1-benzylindol-3-yl)methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B13378702.png)
![(5Z)-5-[[1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(2,3-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B13378716.png)

![(5Z)-5-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one](/img/structure/B13378726.png)
